2,2-Dimethyl-1,2-dihydroquinoline

説明

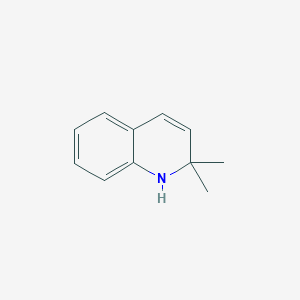

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-dimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSUYSBONRNZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498243 | |

| Record name | 2,2-Dimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14465-61-3 | |

| Record name | 2,2-Dimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,2 Dimethyl 1,2 Dihydroquinoline

Classical and Modified Cyclization Reactions for Dihydroquinoline Synthesis

Traditional methods for constructing the dihydroquinoline core often involve cyclization reactions that have been refined over time for improved efficiency and substrate scope.

Skraup Reaction and its Modern Adaptations for 2,2-Dimethyl-1,2-dihydroquinoline Derivatives

The Skraup synthesis is a classic method for producing quinolines, which involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a conjugate addition of aniline. numberanalytics.com The resulting intermediate then undergoes cyclization and dehydration to form a 1,2-dihydroquinoline (B8789712), which is subsequently oxidized to the corresponding quinoline (B57606). numberanalytics.com

A related method, the Doebner-von Miller reaction, is a more versatile adaptation of the Skraup synthesis. nih.govwikipedia.org This reaction utilizes α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of a wider range of substituted quinolines. nih.govwikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.orgresearchgate.net While these methods are foundational, they often require harsh conditions and can produce complex mixtures, leading to difficulties in isolating the desired product. nih.gov

Modern modifications to these classical reactions have aimed to improve yields and simplify procedures. For instance, the use of microwave irradiation and ionic liquids has been shown to increase reaction efficiency in Skraup-type syntheses. nih.gov Additionally, improved procedures for the Doebner-Von Miller reaction have been developed, such as using acrolein diethyl acetal (B89532) as a stable precursor to acrolein, which leads to higher yields of the quinoline product in a one-pot, solvent-free process.

Condensation Reactions Involving Aniline and Acetone (B3395972) for 2,2,4-Trimethyl-1,2-dihydroquinoline (B116575)

The reaction between aniline and acetone is a well-established method for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline. google.comepo.org This condensation reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, iodine, or p-toluenesulfonic acid. epo.orgorgsyn.org The process is known to produce not only the monomeric dihydroquinoline but also polymeric byproducts. epo.org

Various catalysts have been explored to optimize the yield of the desired monomer. The use of a combined catalyst system of hydrogen fluoride (B91410) and boron trifluoride has been shown to significantly improve the yield of 2,2,4-trimethyl-1,2-dihydroquinoline. epo.org More recently, heterogeneous catalysts like micro-meso-macroporous zeolite H-Y-MMM and metal-organic framework MOF-199 have been employed to facilitate this condensation under milder, solvent-free conditions, offering advantages in terms of catalyst recyclability and simplified workup procedures. google.comresearchgate.net

The reaction conditions, including temperature, catalyst concentration, and reaction time, play a crucial role in the outcome of the synthesis. For example, using zeolite H-Y-MMM, the reaction can be carried out at temperatures ranging from 60–230 °C with catalyst concentrations of 5–20% over 6–23 hours. google.com Another approach involves using scandium triflate under microwave irradiation, which can produce the target compound in good yield, although the high cost of the catalyst is a drawback. google.com

Table 1: Catalysts and Conditions for the Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline from Aniline and Acetone

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Hydrogen Fluoride / Boron Trifluoride | - | 120-125 | - | High | epo.org |

| Zeolite H-Y-MMM | - | 60-230 | 6-23 h | - | google.com |

| MOF-199 | Solvent-free | Room Temp. | - | Excellent | researchgate.net |

| Scandium Triflate (Sc(OTf)₃) | CH₃CN | Room Temp. | 2-6 h (Microwave) | 65 | google.com |

| p-Toluenesulfonic Acid | - | 140-145 | 6 h | 59.5 | epo.org |

| Iodine | - | 170-175 | 4 h | - | orgsyn.org |

This table is interactive. Click on the headers to sort the data.

Cyclization of N-Alkynylanilines Utilizing Copper Catalysis

The synthesis of 2,2-dimethyl-1,2-dihydroquinolines can also be achieved through the cyclization of N-(1,1-dimethylpropargyl)anilines. An indirect route involves the use of cuprous chloride in refluxing toluene, which facilitates the initial cyclization to yield 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. researchgate.net These intermediates can then be further oxidized if desired. researchgate.net

Copper catalysis is also employed in more complex tandem reactions for the synthesis of quinoline derivatives. For instance, a novel method for preparing 2-aminoquinolines and 2-arylquinoline-3-carbonitriles involves a copper-mediated tandem reaction. rsc.org This process starts with a Knoevenagel condensation, followed by a copper-catalyzed reductive amination and subsequent intramolecular cyclization. rsc.org Another copper-catalyzed approach involves the oxidative diamination of terminal alkynes with amidines to produce 1,2,4-trisubstituted imidazoles, showcasing the versatility of copper in facilitating the formation of various heterocyclic systems. organic-chemistry.org

Advanced Catalytic Approaches in this compound Synthesis

The development of advanced catalytic systems has opened new avenues for the synthesis of dihydroquinolines, often providing milder reaction conditions and greater control over selectivity.

Transition Metal-Catalyzed Hydroarylation and Cyclization Reactions

Transition metal-catalyzed hydroarylation reactions represent a powerful tool for the formation of C-C bonds and the construction of heterocyclic frameworks. mdpi.comrsc.org These reactions involve the addition of an aryl C-H bond across an unsaturated moiety, such as an alkyne or alkene. mdpi.com

The intramolecular hydroarylation (IMHA) of N-substituted-N-propargyl anilines is a particularly effective strategy for synthesizing 1,2-dihydroquinolines. nih.gov This approach relies on the activation of the carbon-carbon triple bond by an electrophilic source, often a transition metal catalyst. nih.gov Both transition metal-catalyzed and metal-free mediated IMHA reactions have been extensively studied for this purpose. nih.gov

Gold Catalysis in 1,2-Dihydroquinoline Formation

Gold catalysts, in particular, have emerged as highly effective for the intramolecular hydroarylation of N-propargylanilines to form 1,2-dihydroquinolines. nih.govmdpi.com Au(I) complexes are often used to catalyze the tandem hydroamination-hydroarylation of aromatic amines and alkynes, which can be significantly accelerated under microwave irradiation. acs.orgacs.org This method offers short reaction times and a broad substrate scope. acs.orgacs.org

An alternative gold(I)-catalyzed route utilizes N-ethoxycarbonyl protected-N-propargylanilines as substrates. These compounds readily undergo a 6-endo cyclization to afford functionalized 1,2-dihydroquinolines in good to high yields. mdpi.com The regioselectivity of the cyclization, particularly with meta-substituted anilines, can be controlled by fine-tuning the gold catalyst, including the ligands and counterions. mdpi.com For instance, the choice of catalyst can direct the cyclization to either the ortho or para position relative to the substituent on the aniline ring. mdpi.com

Table 2: Gold-Catalyzed Intramolecular Hydroarylation for 1,2-Dihydroquinoline Synthesis

| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| [AuCl(PPh₃)]/AgOTf | N-propargylanilines | CH₃CN | 80-100 (Microwave) | up to 80 | acs.org |

| JohnPhosAu(CH₃CN)SbF₆ | N-ethoxycarbonyl-N-propargylanilines | DCM | 80 | Good to High | mdpi.com |

| AuCl₃/AgSbF₆ | 2-tosylaminophenylprop-1-en-3-ols | - | - | Good | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Cobalt-Amido Cooperative Catalysis for Selective Hydrogenation

The selective synthesis of 1,2-dihydroquinolines (1,2-DHQs), including this compound, can be effectively achieved through the partial transfer hydrogenation of quinolines. nih.govdoaj.org A significant challenge in this transformation is controlling the chemoselectivity and regioselectivity to prevent overreduction to tetrahydroquinolines. nih.govdoaj.org A cobalt-amido cooperative catalyst has been developed for this purpose, utilizing ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the reductant. nih.govdoaj.org This system operates efficiently at room temperature and allows for the large-scale synthesis of a wide variety of 1,2-DHQs with broad functional group tolerance. nih.gov

The mechanism involves a dihydrogen transfer from H₃N·BH₃ to the N=C bond of the quinoline substrate, a process precisely controlled by the cobalt-amido cooperation. nih.gov This method is particularly advantageous due to its compatibility with various functional groups, such as esters, amides, and alkenyl moieties. nih.gov Notably, by adjusting the stoichiometry of the reducing agent to two equivalents, the catalytic system can also be directed to produce the corresponding tetrahydroquinoline. nih.gov

Hydrido-cobalt catalysts have also been shown to be effective for the regio- and chemoselective dearomatization of N-heteroarenes like quinolines under mild conditions, accommodating a range of substrates with different electronic properties. organic-chemistry.org Furthermore, cobalt(II) complexes have been employed as reusable catalysts in the synthesis of polyhydroquinolines through one-pot multicomponent reactions. jrmds.in Inexpensive and readily available cobalt chloride has also been utilized as a catalyst for the synthesis of 1,2-dihydroisoquinoline (B1215523) derivatives. nih.gov

Organocatalytic and Metal-Free Synthetic Strategies

The synthesis of dihydroquinoline scaffolds can also be achieved through organocatalytic and metal-free approaches. These methods offer alternatives to metal-based catalysis, often providing advantages in terms of cost, toxicity, and environmental impact. rsc.org

One notable organocatalytic method involves a cascade reaction for the construction of hydroisoquinoline scaffolds. rsc.org For instance, a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing reaction cascade of cyanoacrylamides with 2,4-dienals, catalyzed by an organocatalyst, yields highly functionalized hydroisoquinolines with high yields and excellent stereoselectivities. rsc.org

Metal-free strategies for quinoline synthesis have gained considerable attention. rsc.org These methods often involve the cyclization of appropriately substituted anilines. For example, a metal-free cycloisomerization of ortho-allylanilines using dimethyl sulfoxide (B87167) (DMSO) as the oxidant has been developed. mdpi.com Another approach involves the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes to produce 1,2-dihydroquinolines. nih.govchemrxiv.org This reaction is tolerant of a wide range of functional groups. nih.govchemrxiv.org

Furthermore, a tandem cyclization strategy involving the functionalization of C(sp³)–H bonds has been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines without the need for transition metals. nih.gov This approach is noted for its good functional group tolerance and potential for large-scale synthesis. nih.gov

Heterogeneous Catalysis in Dihydroquinoline Synthesis

Heterogeneous catalysts are advantageous for the synthesis of dihydroquinolines due to their ease of separation from the reaction mixture and potential for reusability. researchgate.net Various solid catalysts have been explored for this purpose.

Zeolite-Based Catalysts

Zeolites, with their well-defined pore structures and acidic properties, have proven to be effective catalysts in the synthesis of quinolines and their dihydro- derivatives. rsc.org For instance, 2,4-diphenyl-2-methyl-1,2-dihydroquinoline can be synthesized through the condensation and cyclization of aniline and acetophenone (B1666503) using a small pore size E4a zeolite catalyst. researchgate.net This method is cost-effective and provides high yields within a reasonable timeframe. researchgate.net

The synthesis of quinolines from aniline and C1–C4 alcohols has been studied using a range of zeolite-based catalysts in the gas phase. rsc.org The total yield of quinolines was found to be directly related to the relative content of Lewis acid sites on the catalyst. rsc.org A ZnCl₂/Ni-USY-acid catalyst demonstrated the best performance, yielding 42.3–79.7% total quinolines under mild conditions. rsc.org

Furthermore, a micro-meso-macroporous H-Y-MMM zeolite has been used as a heterogeneous catalyst for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and acetone. google.com Copper oxide supported on zeolite-Y has also been investigated as a catalyst for the synthesis of indeno-[1,2-b]-quinoline-9,11(6H,10H)-dione derivatives, demonstrating the utility of both Brønsted and Lewis acid sites for the reaction. nih.gov

Organosulfonic Acid Silica (B1680970) Catalysts

While specific examples for the synthesis of this compound using organosulfonic acid silica catalysts were not found in the provided search results, the principle of using solid acid catalysts is well-established in related syntheses. For example, silicotungstic acid has been used as a catalyst for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines. google.com This suggests that silica-based solid acids could be viable catalysts for similar transformations.

Multicomponent Reactions (MCRs) for Diverse 1,2-Dihydroquinoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.org This approach is particularly valuable for generating diverse libraries of compounds, including various 1,2-dihydroquinoline scaffolds. rsc.orgresearchgate.net

Several MCRs have been successfully employed for the synthesis of quinoline derivatives. rsc.org The Povarov reaction, for example, is a well-known MCR for the synthesis of tetrahydroquinolines, which can sometimes be oxidized to dihydroquinolines. A one-pot multicomponent Povarov reaction has been used to synthesize dihydroisoindolo[2,1-a]quinolin-11-ones using a choline (B1196258) chloride/zinc chloride eutectic solvent as both the reaction medium and catalyst. nih.govrsc.org

Another example is the Hantzsch condensation, a four-component reaction used to synthesize polyhydroquinolines. jrmds.in A novel Co(II) complex has been shown to be an efficient and reusable catalyst for this reaction, involving the condensation of dimedone, aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297). jrmds.in

The use of MCRs offers significant advantages in terms of atom economy, operational simplicity, and the ability to introduce structural diversity into the final products. rsc.orgresearchgate.net These reactions provide a powerful tool for the rapid and efficient synthesis of a wide range of substituted 1,2-dihydroquinolines.

Table of Reaction Parameters for the Synthesis of Dihydroquinolines

| Catalyst/Method | Reactants | Product | Yield (%) | Conditions |

| Cobalt-amido cooperative catalyst | Quinolines, H₃N·BH₃ | 1,2-Dihydroquinolines | Not specified | Room temperature |

| E4a zeolite | Aniline, Acetophenone | 2,4-Diphenyl-2-methyl-1,2-dihydroquinoline | High | Toluene, reflux |

| ZnCl₂/Ni-USY-acid | Aniline, C1-C4 alcohols | Quinolines | 42.3-79.7 | Gas phase, mild conditions |

| H-Y-MMM zeolite | Aniline, Acetone | 2,2,4-Trimethyl-1,2-dihydroquinoline | Not specified | 60–230 °C |

| Choline chloride/zinc chloride | Anilines, Alkenes, 2-Formylbenzoic acid | Dihydroisoindolo[2,1-a]quinolin-11-ones | Good to moderate | 110 °C |

| Co(II) complex | Dimedone, Aldehydes, Ethyl acetoacetate, Ammonium acetate | Polyhydroquinolines | Excellent | Solvent-free or solvent conditions |

| Hydrazine-catalyzed RCCOM | N-prenylated 2-aminobenzaldehydes | 1,2-Dihydroquinolines | High | Isopropanol (B130326), heat |

Green Chemistry Principles in this compound Synthesis

Solvent-Free Reaction Conditions

Solvent-free synthesis offers significant environmental and economic benefits by eliminating the need for often toxic and volatile organic solvents. This approach reduces pollution, simplifies purification processes, and can lead to higher reaction efficiency.

A highly efficient and regioselective method for synthesizing 1,2-dihydroquinolines, including derivatives like this compound, involves a multicomponent reaction between an aniline and two ketone molecules under solvent-free conditions. nih.govresearchgate.netacs.orgacs.org This reaction is effectively catalyzed by magnesium bromide (MgBr₂). nih.govresearchgate.netacs.orgacs.org The synthesis of this compound would specifically involve the reaction of an aniline with acetone. The process is noted for its high efficiency and the formation of a principal regioisomer out of four potential products when using substituted anilines and unsymmetrical ketones. nih.govresearchgate.netacs.orgacs.org Mechanistic studies suggest the in situ formation of an imine from the reaction of the aniline with one ketone molecule, which then undergoes annulation with a second ketone molecule to form the dihydroquinoline ring. nih.govacs.org

Another significant advancement in solvent-free synthesis utilizes a metal-organic framework (MOF), specifically MOF-199, as a heterogeneous catalyst. researchgate.net This method has been successfully applied to the one-pot synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline from anilines and acetone. researchgate.netresearchgate.net The reaction proceeds under mild and solvent-free conditions, with the MOF-199 catalyst being easily separable and reusable without significant loss of activity. researchgate.net Given that this compound is a closely related structure, this catalytic system presents a viable and green alternative for its synthesis.

Mechanosynthesis, or ball-milling, under solvent-free conditions has also been developed for the synthesis of polysubstituted 1,2-dihydroquinolines. nih.gov This technique, which uses mechanical force to initiate chemical reactions, has been shown to be effective for the one-pot reaction of anilines with acetylenedicarboxylate (B1228247) diesters in the presence of catalysts like boron trifluoride and iodine, offering a facile and scalable alternative. nih.gov

| Catalyst | Reactants | Conditions | Key Advantages |

| Magnesium Bromide (MgBr₂) | Aniline, Acetone | Solvent-free | High efficiency, regioselectivity, avoidance of hazardous solvents. nih.govresearchgate.netacs.orgacs.org |

| MOF-199 | Aniline, Acetone | Solvent-free, mild temperature | Heterogeneous catalyst, reusability, convenient, efficient. researchgate.netresearchgate.net |

| Boron trifluoride, Iodine | Anilines, Acetylenedicarboxylate diesters | Solvent-free, ball-milling | Mild conditions, short reaction times, scalability. nih.gov |

Microwave Irradiation and Eco-Friendly Catalysts

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods.

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, a compound structurally similar to this compound, has been achieved using scandium triflate (Sc(OTf)₃) as a catalyst under microwave irradiation. google.com This method highlights the potential of using Lewis acid catalysts in conjunction with microwave heating to promote efficient cyclization. While scandium triflate can be costly, its effectiveness in small catalytic amounts makes it an interesting option for green synthesis. google.com

The use of heterogeneous catalysts is a cornerstone of green chemistry as they can be easily recovered and reused. In this context, the aforementioned MOF-199 not only functions under solvent-free conditions but its application can likely be accelerated with microwave heating, a common practice to enhance reaction rates in MOF-catalyzed processes. researchgate.net

Furthermore, the synthesis of substituted 1,2-dihydroquinolines has been reported using commercially available bismuth(III) triflate (Bi(OTf)₃) as a catalyst under microwave-assisted conditions. researchgate.net This method is characterized by its simplicity, ease of work-up, the use of an inexpensive catalyst, a broad substrate scope, and short reaction times. researchgate.net

Iron-catalyzed reactions are also gaining traction as iron is an abundant, inexpensive, and non-toxic metal. Facile and efficient iron-catalyzed intramolecular allylic amination has been used to produce 1,2-dihydroquinoline derivatives under mild conditions, showcasing another avenue for the application of eco-friendly catalysts. organic-chemistry.org

| Catalyst | Energy Source | Key Features |

| Scandium Triflate (Sc(OTf)₃) | Microwave | Used for the synthesis of the related 2,2,4-trimethyl-1,2-dihydroquinoline. google.com |

| Bismuth(III) Triflate (Bi(OTf)₃) | Microwave | Simple, inexpensive, broad scope, short reaction times. researchgate.net |

| Iron Catalysts | Conventional/Microwave | Abundant, non-toxic, mild reaction conditions. organic-chemistry.org |

| MOF-199 | Conventional/Microwave | Heterogeneous, reusable, mild conditions. researchgate.net |

Chemical Reactivity and Transformations of 2,2 Dimethyl 1,2 Dihydroquinoline

Oxidation and Aromatization to the Corresponding Quinoline (B57606)

2,2-Dimethyl-1,2-dihydroquinoline can be oxidized to its corresponding aromatic quinoline, 2,2-dimethylquinolinium. This transformation is a common reaction for dihydroquinolines and can be achieved using a variety of oxidizing agents. nih.gov Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for this purpose. acs.org The aromatization process is a key step in some synthetic sequences where the dihydroquinoline serves as a stable intermediate.

N-Functionalization Reactions (e.g., Alkylation, Acylation)

The nitrogen atom in the 1-position of this compound is a secondary amine and is therefore nucleophilic, allowing for various N-functionalization reactions.

N-Alkylation: The N-H proton can be removed by a base, followed by reaction with an alkyl halide to introduce an alkyl group at the nitrogen atom.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives. This modification can be used to alter the electronic properties and steric environment of the molecule.

C-H Functionalization and Other Ring Modifications

Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds, and these methods can be applied to the dihydroquinoline scaffold. nih.gov

C-H Functionalization: Palladium-catalyzed C-H activation can be used to introduce aryl or other groups at various positions on the dihydroquinoline ring. nih.govmdpi.com The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups. rsc.org

Ring Modifications: The double bond in the dihydropyridine (B1217469) ring can undergo various addition reactions, such as hydrogenation to form the corresponding 1,2,3,4-tetrahydroquinoline. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2,2-Dimethyl-1,2-dihydroquinoline. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer critical data on the chemical environment of each atom.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct proton environments. The gem-dimethyl groups at the C2 position typically appear as a sharp singlet, integrating to six protons. The protons on the dihydroquinoline ring system give rise to a series of multiplets in the aromatic and aliphatic regions, with their specific chemical shifts and coupling patterns providing valuable information about their connectivity.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing insights into the carbon skeleton. The spectrum will show distinct signals for the quaternary carbon at C2, the two methyl carbons, and the carbons of the aromatic and dihydro portions of the quinoline (B57606) ring. The chemical shifts of these carbons are indicative of their hybridization and local electronic environment.

Detailed spectral data, including chemical shifts (δ) and coupling constants (J), are instrumental for the complete assignment of the ¹H and ¹³C NMR spectra.

| ¹H-NMR Data |

| Assignment |

| Data not available in search results |

| ¹³C-NMR Data |

| Assignment |

| Data not available in search results |

Note: Specific chemical shift values can vary depending on the solvent and concentration used for the analysis. washington.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

N-H Stretch: A characteristic absorption band for the N-H bond in the dihydroquinoline ring is expected in the region of 3300-3500 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene (B1212753) groups are observed just below 3000 cm⁻¹. docbrown.info

C=C Stretch: Aromatic C=C bond stretching vibrations are found in the 1450-1600 cm⁻¹ region. nih.gov

C-N Stretch: The C-N stretching vibration can be observed in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

| IR Absorption Data |

| Functional Group |

| N-H Stretch |

| Aromatic C-H Stretch |

| Aliphatic C-H Stretch |

| Aromatic C=C Stretch |

| C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion ([M]⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. docbrown.info

The fragmentation of the molecular ion provides valuable structural clues. For this compound, a prominent fragmentation pathway often involves the loss of a methyl group (CH₃•) to form a stable [M-15]⁺ ion. mcmaster.cayoutube.com This is a characteristic fragmentation for compounds containing a gem-dimethyl group. docbrown.info Other fragments may arise from the cleavage of the dihydroquinoline ring. The analysis of these fragmentation patterns allows for the reconstruction of the molecular structure.

| Mass Spectrometry Data |

| Fragment Ion |

| [M]⁺• |

| [M-CH₃]⁺ |

X-ray Diffraction (XRD) and Crystallographic Studies

| Crystallographic Data (for a related dihydroquinoline derivative) nih.gov |

| Crystal System |

| Space Group |

| a (Å) |

| b (Å) |

| c (Å) |

| β (°) |

| V (ų) |

| Z |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Formation

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique used to detect and characterize species with unpaired electrons, such as radicals. While this compound itself is not a radical, it can be a precursor to radical species through various chemical reactions.

The formation of radicals from related quinoline and dihydroquinoline systems has been studied. goettingen-research-online.de For instance, the oxidation of certain dihydroquinolines can lead to the formation of radical cations. EPR spectroscopy can be used to study these radical species, providing information about the distribution of the unpaired electron within the molecule through the analysis of hyperfine splitting constants. The g-value obtained from the EPR spectrum is also a characteristic property of the radical. nih.gov

Computational Chemistry and Theoretical Investigations of 2,2 Dimethyl 1,2 Dihydroquinoline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. smu.edunih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties. For quinoline (B57606) derivatives, DFT studies are crucial for understanding their behavior in chemical reactions and their potential as functional materials. nih.govrsc.org

DFT calculations typically focus on several key parameters to describe a molecule's electronic character and reactivity. capes.gov.br The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. capes.gov.br

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). This information is vital for predicting how a molecule like 2,2-dimethyl-1,2-dihydroquinoline will interact with other reagents.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and softness (S), are also calculated using DFT to quantify reactivity. capes.gov.br These parameters provide a quantitative basis for comparing the reactivity of different molecules within a series. While specific DFT data for this compound is not extensively detailed in the cited literature, the table below presents typical electronic properties calculated for related quinoline derivatives, which serve as a reference for the expected values for this class of compounds.

| Parameter | Description | Typical Significance for Quinoline Derivatives |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and kinetic stability. capes.gov.br |

| Electronegativity (χ) | Ability to attract electrons. | Provides insight into the overall electronic character. capes.gov.br |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value suggests greater stability. capes.gov.br |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or nucleic acid. oncodesign-services.commdpi.com These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. biotechrep.ir

The process involves generating a three-dimensional model of the ligand and placing it into the binding site of a target protein whose structure is often known from experimental methods like X-ray crystallography. mdpi.com Docking algorithms then explore various possible binding orientations and conformations of the ligand within the active site, calculating a "docking score" for each pose. This score, typically expressed in kcal/mol, estimates the binding affinity, with more negative values suggesting a stronger, more stable interaction. nih.gov

For the broader class of quinoline derivatives, molecular docking studies have been performed against numerous biological targets. For instance, derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have been docked against P-glycoprotein (PDB ID: 6C0V), a protein associated with multidrug resistance in cancer. nih.gov These studies revealed significant binding affinities, with one compound showing a binding energy of -9.22 kcal/mol, highlighting its potential as a P-glycoprotein inhibitor. nih.gov Other quinoline derivatives have been studied as inhibitors for targets in HIV, cancer, and microbial diseases. mdpi.comnih.gov

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the protein's active site. nih.gov This information is critical for medicinal chemists to design new derivatives with improved potency and selectivity. mdpi.com Although specific docking studies for this compound are not detailed in the provided search results, the table below shows examples of docking scores for related quinoline compounds against various protein targets, illustrating the application of this computational method.

| Quinoline Derivative Class | Protein Target (PDB ID) | Example Docking Score (kcal/mol) | Potential Application |

|---|---|---|---|

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acids | P-glycoprotein (6C0V) | -9.22 nih.gov | Cancer Multidrug Resistance nih.gov |

| Quinoline-3-carboxamides | ATM Kinase | Not specified, but showed selectivity mdpi.com | DNA Damage Response mdpi.com |

| 2H-thiopyrano[2,3-b]quinolines | Anticancer Peptide (2IGR) | -5.3 to -6.1 nih.gov | Anticancer nih.gov |

Thermodynamic and Kinetic Reaction Pathway Analysis

Computational chemistry offers profound insights into the mechanisms of chemical reactions, including their thermodynamic feasibility and kinetic barriers. Such analyses are crucial for optimizing reaction conditions and understanding the formation of specific products.

A notable synthetic route to 1,2-dihydroquinolines, including this compound, involves the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes. nih.gov A study of this reaction provided specific kinetic insights into the formation of this compound (referred to as compound 11 in the study). nih.gov

The investigation revealed that the reaction proceeds through a stepwise mechanism involving a cycloaddition followed by a cycloreversion. nih.gov Compared to analogous oxygen-containing substrates (ethers), the nitrogen-containing anilide substrate leading to this compound exhibited distinct kinetic behavior. The initial cycloaddition step was found to be slower. However, the subsequent cycloreversion step, which is rate-determining, was significantly more facile. nih.gov This enhanced rate of cycloreversion is attributed to the greater electron-donating power of the nitrogen atom, which assists in the bond-breaking process. nih.gov

This kinetic profile allows for the use of the commercially available and inexpensive prenyl group as the alkene source. The reaction conditions were optimized, finding that isopropanol (B130326) was the most effective solvent, leading to high conversion and yield. nih.gov

| Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| N-prenyl-2-aminobenzaldehyde | Hydrazine catalyst | Isopropanol | 120-140 | 12 | 82 (isolated) nih.gov |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. oncodesign-services.comnih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are indispensable tools for systematically exploring SAR. researchgate.netnih.gov These methods use statistical and machine learning models to build a mathematical relationship between the structural or physicochemical properties of a series of compounds and their measured biological activities. nih.gov

The first step in a QSAR study is to calculate a set of molecular descriptors for each compound in a dataset. nih.gov These descriptors can be 0D (e.g., molecular weight), 1D (e.g., atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape) and are intended to numerically represent the molecule's structural features. nih.gov A model is then developed to correlate these descriptors with the biological activity (e.g., IC50 values).

For quinoline derivatives, QSAR models have been successfully developed to predict various activities. For example, in a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, various machine learning methods were used to create predictive QSAR models. nih.govresearchgate.net The best model achieved a high coefficient of determination (R²) of 95%, indicating a strong correlation between the selected descriptor and the inhibitory activity. nih.gov Such models are not only predictive but can also offer insights into which structural features are most important for activity, guiding the design of new, more potent compounds. researchgate.netmdpi.com

The reliability of a QSAR model is assessed through rigorous internal and external validation techniques. researchgate.net Key statistical metrics include the cross-validated correlation coefficient (q² or R²cv) and the predictive correlation coefficient for an external test set (pred_r² or R²test). researchgate.net A robust and predictive QSAR model can significantly reduce the time and cost associated with synthesizing and testing new compounds. nih.gov

| QSAR Model Type | Statistical Parameter | Description | Typical Value for a Good Model |

|---|---|---|---|

| 2D/3D-QSAR | R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 mdpi.com | |

| pred_r² or R²test (Predictive R²) | Measures the model's ability to predict the activity of an external test set. | > 0.6 mdpi.com |

Biological and Pharmacological Research Applications of 2,2 Dimethyl 1,2 Dihydroquinoline Derivatives

Antimicrobial and Antiviral Activities

The rise of drug-resistant pathogens poses a significant threat to global health, necessitating the discovery of new antimicrobial and antiviral agents. Derivatives of 2,2-Dimethyl-1,2-dihydroquinoline have demonstrated considerable potential in this area, exhibiting efficacy against various bacteria, HIV-1, and parasites responsible for malaria and trypanosomiasis.

Antibacterial Efficacy and Mechanisms

Derivatives of the broader quinoline (B57606) and quinolinone class have shown significant antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The flexibility of the quinoline ring allows for a wide range of structural modifications, leading to compounds that can target various bacterial processes. nih.gov Some quinolinone derivatives have exhibited potent activity against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov For instance, certain quinoline-2-one derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 0.75 μg/mL against MRSA and VRE. nih.gov

The mechanisms underlying the antibacterial action of quinoline derivatives are multifaceted. One key mechanism involves the disruption of bacterial cell membrane function. fip.org Some compounds have been shown to permeabilize the bacterial membrane, leading to a loss of cellular integrity. fip.org Another important target is the inhibition of essential bacterial enzymes. Diterpene quinone derivatives, for example, have been found to inhibit ATPase enzymes, thereby disrupting the energy metabolism of the bacteria. fip.org Furthermore, quinoline derivatives have been identified as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication and repair. nih.gov By targeting these essential pathways, these compounds can effectively halt bacterial growth.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Quinoline-2-one derivative 6c | MRSA (ATCC 33591) | 0.75 | nih.gov |

| Quinoline-2-one derivative 6c | VRE (ATCC 700802) | 0.75 | nih.gov |

| Quinoline-2-one derivative 6l | MRSA (ATCC 33591) | 1.50 | nih.gov |

| Quinoline-2-one derivative 6l | VRE (ATCC 700802) | 1.50 | nih.gov |

| Quinoline-2-one derivative 6o | MRSA (ATCC 33591) | 2.50 | nih.gov |

| Quinoline-2-one derivative 6o | VRE (ATCC 700802) | 2.50 | nih.gov |

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus

Anti-HIV-1 Activity and Integrase Inhibition

The human immunodeficiency virus type 1 (HIV-1) remains a major global health challenge, and the development of new antiretroviral agents is a continuous effort. Research into quinoline derivatives has revealed their potential as HIV-1 inhibitors. Specifically, derivatives of the structurally related 1,2-dihydroisoquinoline (B1215523) have been synthesized and evaluated for their ability to inhibit HIV-1 integrase, a key enzyme responsible for integrating the viral DNA into the host genome. nih.gov

Some of these 1,2-dihydroisoquinoline derivatives have shown potent integrase inhibitory activity, with IC50 values in the sub-micromolar range. nih.gov For example, derivatives with a nitromethane (B149229) group at the C-1 position exhibited IC50 values ranging from 0.7 to 3.1 μM. nih.gov A class of compounds known as tert-butoxy-(4-phenyl-quinolin-3-yl)-acetic acids (tBPQAs) has been identified as a new class of HIV-1 integrase inhibitors. nih.gov These compounds exhibit a dual mode of action: they compete with the lens epithelium-derived growth factor (LEDGF), which tethers the integrase to the host chromatin, and they induce conformational changes in the integrase dimer, which prevents the proper assembly of the integrase with the viral DNA. nih.gov This allosteric inhibition presents a novel approach to disrupting HIV-1 replication. nih.gov

Table 2: Anti-HIV-1 Integrase Activity of Selected 1,2-Dihydroisoquinoline Derivatives

| Compound/Derivative | HIV-1 Integrase Inhibition (IC50) | Reference |

|---|---|---|

| 1,2-dihydroisoquinoline derivative 4m | 0.7 μM | nih.gov |

| 1,2-dihydroisoquinoline derivative 6c | 0.8 μM | nih.gov |

| 7-nitro-1,2-dihydroisoquinoline derivatives (4e-h) | 0.4 to 6.6 μM | nih.gov |

| 1,2-dihydroisoquinoline derivatives with nitromethane at C-1 (6a-e) | 0.7 to 3.1 μM | nih.gov |

Antimalarial and Antitrypanosomal Properties

Malaria and trypanosomiasis are devastating parasitic diseases that affect millions of people worldwide, particularly in developing countries. Quinoline-based compounds have a long history in the treatment of malaria, with quinine (B1679958) being a classic example. Modern research continues to explore new quinoline derivatives with improved efficacy and the ability to overcome drug resistance.

A novel series of dihydropyrimidine (B8664642) derivatives bearing a quinolinyl residue has been synthesized and evaluated for its antimalarial activity against Plasmodium falciparum. nih.gov Several of these compounds displayed moderate to high activity, with IC50 values ranging from 0.014 to 5.87 μg/mL. nih.gov Notably, some derivatives showed excellent antimalarial activity, even surpassing that of the standard drug chloroquine. nih.gov

In the context of trypanosomiasis, a synthetic optimization study based on the lead antitrypanosomal compound 1,2-dihydro-2,2,4-trimethylquinolin-6-yl 3,5-dimethoxybenzoate (B1226732) led to the discovery of new trypanocides with potent in vivo activity. nih.gov Several N1-substituted derivatives exhibited nanomolar IC50 values against Trypanosoma brucei rhodesiense. nih.gov For instance, 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate (B1210297) demonstrated an impressive IC50 value of 0.014 μM. nih.gov The trypanocidal mode of action of these 1,2-dihydroquinoline (B8789712) derivatives is believed to involve the induction of oxidative stress in the parasites through the production of reactive oxygen species. nih.gov

Table 3: Antimalarial and Antitrypanosomal Activity of Selected Dihydroquinoline Derivatives

| Compound/Derivative | Target Organism | IC50 | Reference |

|---|---|---|---|

| Dihydropyrimidine-quinoline derivative 4i | Plasmodium falciparum | 0.014 μg/mL | nih.gov |

| Dihydropyrimidine-quinoline derivative 4g | Plasmodium falciparum | 0.30 μg/mL | nih.gov |

| Dihydropyrimidine-quinoline derivative 4b | Plasmodium falciparum | 0.46 μg/mL | nih.gov |

| 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate (10a) | Trypanosoma brucei rhodesiense STIB900 | 0.014 μM | nih.gov |

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This compound derivatives have demonstrated significant anti-inflammatory and antioxidant activities, making them attractive candidates for the development of drugs targeting these pathological processes.

Inhibition of Oxidative Stress Markers

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. This leads to damage to cellular components, including lipids and DNA. A study on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (a derivative of this compound) demonstrated its ability to reduce oxidative stress in a model of acetaminophen-induced liver injury in rats. mdpi.com The administration of this compound was found to inhibit lipid peroxidation. mdpi.com Furthermore, research has shown that dihydroquinoline-type substrates can inhibit both NADPH-induced and Fe³⁺-stimulated lipid peroxidation in liver microsomes. nih.gov

Another key marker of oxidative stress is the damage to DNA. The formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) is a well-established indicator of oxidative DNA damage. Studies on salsolinol, a neurotoxic tetrahydroisoquinoline alkaloid, have shown that in the presence of copper, it can induce substantial oxidative DNA damage, as measured by the formation of 8-OH-dG. nih.gov This highlights the potential of quinoline-related structures to interact with and potentially modulate DNA-damaging processes. The ability of this compound derivatives to inhibit these markers of oxidative stress underscores their therapeutic potential.

Table 4: Inhibition of Oxidative Stress Markers by Dihydroquinoline Derivatives

| Derivative | Model/System | Effect | Reference |

|---|---|---|---|

| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Acetaminophen-induced liver injury in rats | Inhibition of lipid peroxidation | mdpi.com |

| Dihydroquinoline type substrates (CH 402 and MTDQ-DA) | Rat and mouse liver microsomes | Inhibition of NADPH-induced and Fe³⁺-stimulated lipid peroxidation | nih.gov |

| Salsolinol (a tetrahydroisoquinoline) + Cu(II) | Calf thymus DNA | Induction of 8-hydroxydeoxyguanosine (8-OH-dG) formation | nih.gov |

Free Radical Scavenging Activity

The antioxidant properties of this compound derivatives are also evident in their ability to directly scavenge free radicals. Two non-toxic, water-soluble derivatives, Na-2,2-dimethyl-1,2-dihydroquinoline-4-yl methane (B114726) sulphonate (CH 402) and 6,6-methylene bis 2,2-dimethyl-4-methane sulphonic acid: Na-1,2-dihydroquinoline (MTDQ-DA), have been shown to be effective scavengers of superoxide (B77818) radical anions (O₂⁻). nih.govnih.gov

Pulse radiolysis studies have determined the rate constants for the reaction of these compounds with superoxide radicals. MTDQ-DA was found to scavenge superoxide an order of magnitude faster than CH-402, with a rate constant of 4 x 10⁸ dm³ mol⁻¹ s⁻¹. nih.gov In contrast, the rate constant for CH 402 was 1.5 x 10⁷ dm³ mol⁻¹ s⁻¹. nih.gov It is noteworthy that neither of these compounds was found to inhibit the xanthine (B1682287) oxidase enzyme, which is a source of superoxide radicals, indicating that their antioxidant effect is due to direct scavenging rather than enzyme inhibition. nih.gov This direct free radical scavenging activity is a key component of their protective effects against oxidative stress-related damage.

Table 5: Superoxide Radical Scavenging Activity of this compound Derivatives

| Compound | Rate Constant for Reaction with O₂⁻ (dm³ mol⁻¹ s⁻¹) | Reference |

|---|---|---|

| MTDQ-DA | 4 x 10⁸ | nih.gov |

| CH 402 | 1.5 x 10⁷ | nih.gov |

Anticancer and Cytotoxic Effects

The quest for novel anticancer agents has led to the exploration of various synthetic compounds, including derivatives of this compound. These derivatives have demonstrated promising cytotoxic effects against several cancer cell lines through various mechanisms of action.

DNA gyrase, a type II topoisomerase found in bacteria, is a well-established target for antibacterial agents. nih.gov However, inhibitors of this enzyme have also been investigated for their potential as anticancer drugs. Certain 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have shown potent inhibitory activity against Escherichia coli DNA gyrase. nih.gov For instance, the derivative designated as 13e exhibited an IC₅₀ value of 0.0017 μM against E. coli DNA gyrase, an activity more than 10-fold stronger than the known inhibitor novobiocin. nih.gov This potent inhibition suggests that these compounds could be further developed as novel antibacterial or potentially anticancer agents that target topoisomerase enzymes. nih.gov

| Compound | Target Enzyme | IC₅₀ (μM) |

| 13e | Escherichia coli DNA gyrase | 0.0017 |

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target for anticancer drugs. nih.gov Several quinoline derivatives have been designed and synthesized as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. rsc.org One such derivative, a pyridin-2-one substituted compound (4c ), demonstrated significant cytotoxic activity against a wide range of tumor cells. nih.gov This compound was found to inhibit tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM. nih.govresearchgate.net Its mechanism of action involves inducing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells. nih.govresearchgate.net The potent antiproliferative activity of these quinoline derivatives highlights their potential as a new class of anticancer agents. rsc.org

| Compound | Mechanism | IC₅₀ (μM) | Effect |

| 4c | Tubulin Polymerization Inhibition | 17 ± 0.3 | Induces G2/M cell cycle arrest and apoptosis |

The c-Myc oncogene is overexpressed in a majority of human cancers, making it a prime target for cancer therapy. nih.govnih.gov The c-Myc protein forms a heterodimer with Max to bind to DNA and activate transcription of genes involved in cell proliferation. nih.gov Small molecules that can inhibit the c-Myc/Max interaction or their binding to DNA are being actively investigated. nih.gov A small molecule inhibitor, MYCMI-6 , was identified to selectively bind to the Myc family bHLHZip domain, thereby inhibiting the c-Myc/Max interaction. nih.gov Another compound, KJ-Pyr-9 , a pyridine (B92270) derivative, has been shown to directly interact with MYC and interfere with its transcriptional and oncogenic activities. researchgate.net These findings demonstrate the potential of targeting the c-Myc pathway with small molecules, including those with a quinoline-like scaffold, for the development of novel cancer therapeutics. researchgate.net

| Compound | Target | Mechanism of Action |

| MYCMI-6 | c-Myc/Max interaction | Binds to the Myc bHLHZip domain |

| KJ-Pyr-9 | MYC | Interferes with transcriptional and oncogenic activities |

Neurological and Central Nervous System Activities (e.g., Pain-Killers, Neurodegenerative Diseases)

Derivatives of dihydroquinoline have also been explored for their potential in treating neurological and central nervous system (CNS) disorders. The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function, is a target for treating various neurological conditions. researchgate.net A dihydroquinoline-pyrazoline (DQP) analogue, 2i (DQP-1105) , has been identified as a potent and selective negative allosteric modulator of GluN2C/D-containing NMDA receptors. researchgate.net This compound has shown efficacy in a mouse model of tuberous sclerosis complex (TSC)-induced epilepsy, a condition associated with the upregulation of the GluN2C subunit. researchgate.net These findings suggest that dihydroquinoline derivatives could serve as a scaffold for developing novel therapeutics for neurological disorders like epilepsy and potentially other neurodegenerative diseases. researchgate.netnih.gov

Anti-juvenile Hormone Activity in Insect Species

In the field of agricultural science, this compound derivatives have been synthesized as nitrogen analogues of precocenes, which are natural insect anti-juvenile hormones. tandfonline.comoup.comtandfonline.com Juvenile hormones (JH) are crucial for insect development and reproduction. nih.govmdpi.com The synthesized dihydroquinoline derivatives exhibit anti-juvenile hormone activity, leading to the inhibition of eclosion (hatching from the egg) in species like the adzuki bean weevil (Callosobruchus chinensis). tandfonline.com Specifically, the 7-methoxy analogue demonstrated higher activity than the 6,7-dimethoxy analogue, although its activity was lower than that of precocene I. tandfonline.comtandfonline.com This research highlights the potential of these compounds as a new class of insect-specific pesticides. tandfonline.comnih.gov

| Compound | Activity | Test Species | Observed Effect |

| 7-methoxy-2,2-dimethyl-1,2-dihydroquinoline | Anti-juvenile Hormone | Callosobruchus chinensis | Inhibition of eclosion |

| 6,7-dimethoxy-2,2-dimethyl-1,2-dihydroquinoline | Anti-juvenile Hormone | Callosobruchus chinensis | Inhibition of eclosion |

Cardioprotective Agents

Certain dihydroquinoline derivatives have been investigated for their potential as cardioprotective agents. nih.govnih.govacs.org Doxorubicin (B1662922), a potent anticancer drug, is known for its cardiotoxic side effects. nih.gov Researchers have synthesized and screened a series of dihydroquinoline embelin (B1684587) derivatives for their ability to protect cardiomyocytes from doxorubicin-induced toxicity. nih.govnih.gov Several of these derivatives, particularly those with a 4-nitrophenyl group, demonstrated significant cardioprotective effects by mitigating oxidative stress and apoptosis in H9c2 cardiomyocytes. nih.govnih.gov These findings suggest that specific this compound derivatives could be developed as adjunct therapies to reduce the cardiac side effects of chemotherapy. nih.gov

Biochemical Pathways and Cellular Effects

The biological activities of this compound derivatives are underpinned by their engagement with various biochemical pathways and their resulting effects on cellular processes. Research has primarily illuminated their roles in anticancer and anti-inflammatory responses, as well as their cardioprotective and antioxidant capabilities.

As anticancer agents, certain derivatives of this compound have been shown to induce cytotoxicity in a range of human cancer cell lines, including HeLa, PC3, MCF-7, and SKBR-3. rsc.org One of the key mechanisms identified is the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. nih.gov By targeting this enzyme, these compounds can lead to cell cycle arrest, typically at the G2-M phase, and subsequently trigger apoptosis, or programmed cell death. nih.gov For instance, a study on novel lomefloxacin (B1199960) derivatives, which contain a quinoline core, demonstrated that their anticancer activity stems from potent topoisomerase II inhibition. nih.gov Furthermore, functionalization of the quinoline structure has been shown to modulate cytotoxic effects against cell lines like Caco-2. brieflands.comresearchgate.net The delivery of these compounds using methods such as cationic liposomes has been explored to enhance their antitumor activity. iiarjournals.org

The anti-inflammatory properties of these derivatives are linked to their ability to modulate inflammatory pathways. Studies suggest that their mechanism of action may involve the inhibition of cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes. ijiset.com These enzymes are pivotal in the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. By inhibiting these enzymes, this compound derivatives can effectively reduce the inflammatory response, as demonstrated in models like carrageenan-induced paw edema in rodents. ijiset.com

In the context of cardiovascular health, certain dihydroquinoline embelin derivatives have exhibited cardioprotective effects. They have been found to mitigate the cardiotoxicity induced by anticancer drugs like doxorubicin by acting on pathways related to oxidative stress and apoptosis in cardiomyocytes. acs.orgnih.gov This suggests an ability to interfere with the cellular mechanisms that lead to heart muscle damage. The antioxidant potential of this compound derivatives further contributes to their protective cellular effects.

Drug Discovery and Medicinal Chemistry Applications

The diverse biological activities of this compound derivatives have positioned them as a valuable scaffold in drug discovery and medicinal chemistry. Their applications span from oncology and inflammatory diseases to cardiovascular protection and autoimmune disorders.

In the realm of oncology, these derivatives have been extensively investigated as potential anticancer agents. rsc.orgbrieflands.comresearchgate.netiiarjournals.org Their efficacy has been demonstrated against a variety of cancer cell lines, with some compounds exhibiting high potency and selectivity. rsc.org For example, certain 2-arylquinoline derivatives have shown significant activity against prostate (PC3) and cervical (HeLa) cancer cells while displaying lower toxicity towards non-tumor cells. rsc.org The ability of these compounds to act as topoisomerase inhibitors provides a clear direction for the rational design of new anticancer drugs. nih.gov

The anti-inflammatory potential of this compound derivatives makes them attractive candidates for the development of new treatments for inflammatory conditions. ijiset.comnih.govacs.org Research has shown that these compounds can significantly reduce inflammation in preclinical models. ijiset.com Their mechanism, believed to involve the inhibition of key inflammatory enzymes, offers a promising avenue for creating novel anti-inflammatory drugs with potentially fewer side effects than existing therapies.

Furthermore, the this compound core has been utilized in the development of protein kinase inhibitors. Specific derivatives have shown inhibitory activity against kinases such as Janus kinase 3 (JAK3), anaplastic lymphoma kinase (ALK) fusion protein NPM1-ALK, and Raf-1 proto-oncogene, serine/threonine kinase (cRAF). mdpi.com As protein kinases are crucial regulators of many cellular processes and are often dysregulated in diseases like cancer, these findings open up possibilities for targeted therapies.

The cardioprotective and potential autoimmune disease-modifying properties of these derivatives further broaden their therapeutic potential. The development of dihydroquinoline-based compounds that can protect the heart from chemotherapy-induced damage is a significant area of research. acs.orgnih.gov

The following tables summarize some of the key research findings on the applications of this compound derivatives.

Applications in Materials Science and Industrial Chemistry

Antioxidant Properties in Polymers and Rubber Technology

Derivatives of 2,2-dimethyl-1,2-dihydroquinoline are recognized for their utility as antioxidants. google.com A prominent and closely related compound, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (TMQ), often in its polymerized form, is a widely used industrial antioxidant, particularly in rubber technology. google.comnih.gov It is a general-purpose amine antioxidant that provides excellent protection against oxidative aging caused by heat and oxygen. nih.gov

The effectiveness of TMQ stems from its ability to trap free radicals and decompose peroxides, which are responsible for the degradation of polymer chains. google.com This action provides long-term thermal aging resistance to rubber compounds. nih.gov It is particularly effective in protecting natural and synthetic rubbers, including nitrile, styrene-butadiene (SBR), and neoprene, from thermal oxidative aging and catalytic oxidation by metal ions. nih.govresearchgate.net Due to its higher molecular weight and consequently low diffusive loss, it offers a long-lasting protective effect, making it suitable for rubber products used in tropical regions. researchgate.net While it offers excellent protection against heat and oxygen, its performance against flex-cracking is limited, often requiring its use in combination with other antiozonants. nih.gov

The production of TMQ is significant, with annual outputs estimated to be between 102,800 and 126,000 tons in China alone, highlighting its industrial importance. google.com

Table 1: Application of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) as a Rubber Antioxidant

| Property | Description | Applicable Rubbers |

| Function | General-purpose amine antioxidant. nih.gov | Natural Rubber, Styrene-Butadiene Rubber (SBR), Nitrile Rubber (NBR), Neoprene. nih.gov |

| Protection Mechanism | Protects against thermal oxidative aging and catalytic oxidation by metal ions. nih.govresearchgate.net | Isoprene Rubber, Butadiene Rubber. nih.gov |

| Key Advantages | Long-term protective effect due to high molecular weight and low volatility. nih.govresearchgate.net | Suitable for products used in high-temperature or tropical environments. researchgate.net |

| Limitations | Poor protection against flex-cracking and ozone aging. nih.gov | Often used with other antioxidants like p-phenylenediamine (B122844) derivatives for comprehensive protection. nih.gov |

Organic Light-Emitting Diodes (OLEDs) and Nanosensors

Based on the available research, there is no specific information regarding the application of this compound in the fields of Organic Light-Emitting Diodes (OLEDs) or nanosensors.

Chelating Agents and Sorbents

The synthesis of chelating agents and sorbents can utilize dihydroquinoline structures. Specifically, the related compound 2,2,4-trimethyl-1,2-dihydroquinoline is noted as being used in the production of these materials. google.com These applications leverage the ability of the quinoline (B57606) nitrogen and associated structures to bind with metal ions.

Cyan Dyes, Fungicides, and Pesticides

The dihydroquinoline framework is a precursor in the synthesis of various functional chemicals, including certain dyes and bioactive agents.

Cyan Dyes: The synthesis of cyanine (B1664457) dyes, a class of synthetic dyes, can involve quinoline derivatives. nih.gov Research indicates that 2,2,4-trimethyl-1,2-dihydroquinoline is used in the synthesis of cyan dyes. google.com

Fungicides and Pesticides: The production of fungicides and pesticides also makes use of dihydroquinoline intermediates. google.com A novel fungicide, quinofumelin, possesses a related 3-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline structure. nih.govchemicalbook.com The closely related compound 2,2,4-trimethyl-1,2-dihydroquinoline is explicitly mentioned as being used in the synthesis of fungicides and pesticides. google.com

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

While classical methods for synthesizing dihydroquinolines exist, future efforts should focus on developing novel, more efficient, and environmentally benign synthetic strategies. Traditional methods often require harsh reaction conditions and produce significant waste. researchgate.net

Recent advancements have shown promise in this area. For instance, a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes has been reported for the synthesis of 1,2-dihydroquinolines. researchgate.nethealth.state.mn.us This method offers a novel approach, and further optimization could enhance its substrate scope and catalytic efficiency. health.state.mn.us Another avenue involves the use of heterogeneous catalysts, such as micro-meso-macroporous zeolites (H-Y-MMM), for the condensation of aniline (B41778) with acetone (B3395972), which can simplify product purification and catalyst recycling. oup.com

Future research should prioritize the development of synthetic routes with the following characteristics:

High Selectivity: Achieving high regioselectivity and stereoselectivity is crucial, especially for the synthesis of chiral dihydroquinolines with specific biological targets. Kinetic resolution using chiral ligands like sparteine (B1682161) has shown promise in preparing enantiomerically enriched 1,2-dihydroquinolines. nih.gov

Sustainability: Employing green chemistry principles is paramount. This includes the use of non-toxic solvents (e.g., water), renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or ultrasound assistance). nih.govijpsjournal.comrsc.org The development of catalyst-free and atom-economical reactions, such as 1,3-dipolar cycloadditions, also represents a significant step towards sustainability. organic-chemistry.org

Scalability: For any practical application, synthetic routes must be scalable for industrial production. This involves using readily available and inexpensive starting materials and catalysts, as well as simplifying purification processes. nso-journal.org

| Synthetic Approach | Key Features | Potential for Improvement |

| Hydrazine-Catalyzed RCCOM | Novel ring-closing metathesis. researchgate.nethealth.state.mn.us | Broader substrate scope, improved catalyst turnover. health.state.mn.us |

| Heterogeneous Catalysis | Recyclable catalysts, simplified workup. oup.com | Higher activity and selectivity under milder conditions. |

| Kinetic Resolution | Access to enantiomerically pure compounds. nih.gov | Development of more efficient and versatile chiral catalysts. |

| Green Chemistry Methods | Use of sustainable solvents and energy sources. nih.govijpsjournal.comrsc.org | Broader applicability and economic viability for large-scale synthesis. ijpsjournal.com |

Exploration of New Biological Targets and Therapeutic Applications

Derivatives of 2,2-dimethyl-1,2-dihydroquinoline have demonstrated a range of biological activities, including anti-inflammatory and potential anticancer properties. nih.govrsc.orgnih.gov Future research should aim to identify novel biological targets and expand the therapeutic applications of this scaffold.

The anti-inflammatory activity of some 2,2-dimethyl-1,2-dihydroquinolines has been documented, suggesting potential for treating inflammatory disorders. rsc.org Furthermore, chalcone (B49325) derivatives incorporating the 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinone framework have shown cytotoxic activity against cancer cell lines, indicating a potential avenue for anticancer drug development. nih.govnih.gov The broader class of quinoline (B57606) derivatives has been investigated for a wide array of pharmacological activities, including antimalarial, antibacterial, and anticonvulsant effects, highlighting the untapped potential of the this compound core. nih.govnih.gov

Future research in this area should involve:

High-Throughput Screening: Screening libraries of this compound derivatives against a wide range of biological targets to identify new lead compounds.

Mechanism of Action Studies: Elucidating the specific molecular mechanisms by which these compounds exert their biological effects. For example, identifying the specific enzymes or signaling pathways they modulate.

Exploration of New Therapeutic Areas: Investigating the potential of these compounds in treating a wider range of diseases, including neurodegenerative disorders, metabolic diseases, and infectious diseases. organic-chemistry.orgnih.gov

Advanced Computational Studies for Predictive Insights and Drug Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by providing predictive insights into the behavior of molecules. For the this compound scaffold, advanced computational studies can play a crucial role in designing novel analogs with enhanced activity and specificity.

Techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics (MD) simulations can be employed to understand the interactions between these compounds and their biological targets. acs.orgepa.gov For instance, molecular docking studies have been used to investigate the binding of quinoline derivatives to cancer-related proteins like KDM5A and HER-2, providing insights into their selective anticancer activity. researchgate.net Similarly, 3D-QSAR models have been developed for tetrahydroquinoline derivatives targeting lysine-specific demethylase 1 (LSD1), an important anticancer target. acs.org

Future computational research should focus on:

Development of Predictive QSAR Models: Building robust QSAR models to predict the biological activity of new this compound derivatives before their synthesis.

Virtual Screening: Using molecular docking to screen large virtual libraries of compounds against specific biological targets to identify potential hits.

MD Simulations: Performing MD simulations to study the dynamic behavior of ligand-protein complexes, providing a more realistic understanding of binding interactions and stability. epa.gov

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the drug discovery process.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation

A thorough understanding of the structure-activity relationship (SAR) and structure-property relationship (SPR) is fundamental for the rational design of new molecules with desired biological activities and physicochemical properties. For this compound derivatives, systematic SAR and SPR studies are needed to guide the optimization of lead compounds.

SAR studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these modifications on its biological activity. For example, studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have helped to establish a relationship between their structure and their ability to inhibit P-glycoprotein, a protein involved in multidrug resistance in cancer. dtu.dk Similarly, the synthesis and evaluation of a series of roquinimex-related 3-quinolinecarboxamide derivatives have provided valuable SAR data for the treatment of autoimmune disorders. iwaponline.com

Future research in this area should entail:

Systematic Analog Synthesis: Synthesizing a diverse range of analogs with modifications at various positions of the this compound scaffold.

Comprehensive Biological Evaluation: Testing the synthesized analogs in a battery of relevant biological assays to determine their potency, selectivity, and mechanism of action.

Physicochemical Property Profiling: Characterizing the physicochemical properties of the analogs, such as solubility, lipophilicity, and metabolic stability, to establish SPRs.

Integration with Computational Studies: Combining experimental SAR/SPR data with computational modeling to develop a deeper understanding of the factors governing activity and properties.

Investigation of Environmental Impact and Green Chemistry Scale-Up

As with any chemical compound intended for widespread use, a thorough investigation of the environmental impact of this compound is essential. This includes understanding its fate in the environment, its potential for bioaccumulation, and its ecotoxicity. The parent compound, quinoline, is known to be present in the environment from industrial processes and can persist in soil and groundwater. health.state.mn.us It is classified as a possible human carcinogen by the EPA. nih.gov

The biodegradation of quinoline has been studied, with several microbial degradation pathways identified. oup.comresearchgate.net However, the ecotoxicity of quinoline and its hydroxylated derivatives has been demonstrated in various organisms. researchgate.netnih.gov Therefore, it is crucial to assess the environmental profile of this compound and its degradation products.

Future research should focus on:

Biodegradation Studies: Investigating the biodegradability of this compound and its major metabolites in relevant environmental matrices.

Ecotoxicity Testing: Evaluating the toxicity of the parent compound and its degradation products towards a range of aquatic and terrestrial organisms.

Q & A

Q. What are the most reliable synthetic methodologies for preparing 2,2-dimethyl-1,2-dihydroquinoline derivatives?

Answer: The synthesis of this compound derivatives typically employs acid-catalyzed condensation reactions. For example, microwave-assisted synthesis using Bi(OTf)₃ as a Lewis acid catalyst with methyl pyruvate and substituted anilines yields high-purity products (91% yield) under controlled conditions . Alternative methods include using Brønsted acids (e.g., HCl) or solid-supported catalysts to optimize regioselectivity and minimize byproducts . Key parameters include reaction time (3–5 hours), solvent selection (acetonitrile or ethanol), and post-synthesis purification via flash chromatography .

Q. How is the structural conformation of this compound derivatives analyzed experimentally?

Answer: X-ray crystallography is the gold standard for structural elucidation. For instance, the title compound dimethyl 6-acetyl-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate exhibits a non-planar "sofa" conformation in the dihydroquinoline ring, confirmed by puckering parameters (Qₜ = 0.348 Å, θ = 49.3°) . Intermolecular hydrogen bonding (N–H⋯O) further stabilizes the crystal lattice, as observed in infinite chains along the b-axis . Complementary techniques like NMR and IR spectroscopy validate functional groups and electronic environments .

Q. What are the primary applications of this compound in pharmaceutical research?